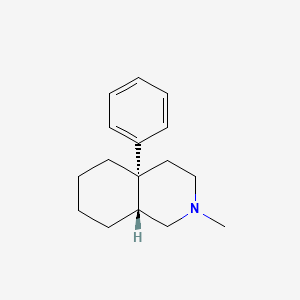
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is a chiral isoquinoline derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure comprises a decahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 4a-position, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-methyl-4a-phenyltetrahydroisoquinoline using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
化学反应分析
Types of Reactions
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various synthetic applications.
科学研究应用
Chemistry
In chemistry, (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is used as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets. Its interactions with enzymes and receptors are of particular interest in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an analgesic and anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
作用机制
The mechanism of action of (4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, its analgesic properties are attributed to its ability to inhibit certain pain receptors, reducing the sensation of pain.
相似化合物的比较
Similar Compounds
(2S,4aR,8R,8aR)-2-aryl-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols: These compounds share a similar chiral framework and exhibit potent analgesic activity.
2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol: This compound has a similar decahydroisoquinoline structure and is used in various chemical applications.
Uniqueness
(4aR,8aR)-2-Methyl-4a-phenyldecahydroisoquinoline is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups
属性
CAS 编号 |
51993-73-8 |
|---|---|
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC 名称 |
(4aR,8aR)-2-methyl-4a-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C16H23N/c1-17-12-11-16(14-7-3-2-4-8-14)10-6-5-9-15(16)13-17/h2-4,7-8,15H,5-6,9-13H2,1H3/t15-,16-/m0/s1 |
InChI 键 |
ZVUPIZCQKCQXCR-HOTGVXAUSA-N |
手性 SMILES |
CN1CC[C@@]2(CCCC[C@H]2C1)C3=CC=CC=C3 |
规范 SMILES |
CN1CCC2(CCCCC2C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
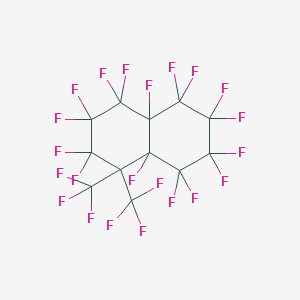
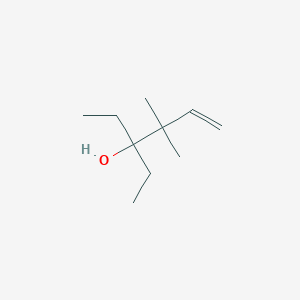

![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)

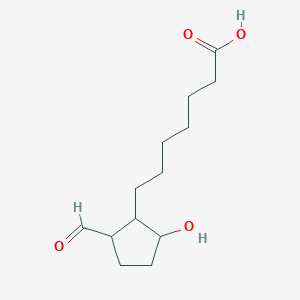

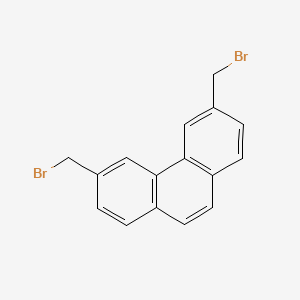

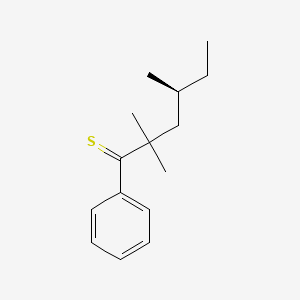
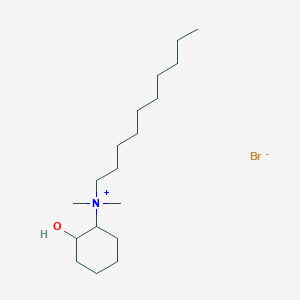
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
